Technical Monograph: 6-Methyl-3-cyclohexene-1-methanol (CAS 5259-31-4)
Technical Monograph: 6-Methyl-3-cyclohexene-1-methanol (CAS 5259-31-4)
[1][2][3][4][5]
Executive Summary
6-Methyl-3-cyclohexene-1-methanol (CAS 5259-31-4) is a functionalized cycloaliphatic alcohol primarily synthesized via the Diels-Alder cycloaddition of piperylene and allyl alcohol. As a chiral scaffold containing both a primary hydroxyl group and an internal alkene, it serves as a versatile building block in organic synthesis, fragrance chemistry, and pharmaceutical research. This guide details its physicochemical properties, synthetic routes, stereochemical considerations, and utility as a "sp³-rich" scaffold for drug discovery.
Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9][10]
The molecule exists as a mixture of stereoisomers (cis/trans) due to the relative orientation of the hydroxymethyl and methyl groups on the cyclohexene ring.
Table 1: Core Technical Specifications
| Property | Value / Description |
| CAS Number | 5259-31-4 |
| IUPAC Name | (6-Methylcyclohex-3-en-1-yl)methanol |
| Synonyms | 1,2,3,6-Tetrahydro-o-toluyl alcohol; Methyl-3-cyclohexene-1-methanol |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Mild, floral, fruity (reminiscent of muguet/lily) |
| Boiling Point | 178.7°C (at 760 mmHg); 92°C (at 10 Torr) |
| Density | 0.954 g/mL (at 25°C) |
| Refractive Index ( | 1.483 |
| Flash Point | 70.4°C (Closed Cup) |
| Solubility | Soluble in alcohols, ethers; slightly soluble in water |
| LogP | ~1.58 (Lipophilic) |
Synthesis & Manufacturing: The Diels-Alder Route[10]
The industrial and laboratory synthesis of 6-Methyl-3-cyclohexene-1-methanol relies on the Diels-Alder [4+2] cycloaddition . This route is atom-economical and establishes the cyclohexene core in a single step.
Reaction Mechanism
The reaction involves the thermal cycloaddition of piperylene (1,3-pentadiene) as the diene and allyl alcohol (2-propen-1-ol) as the dienophile.
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Regioselectivity: Piperylene is a 1-substituted diene. According to the "ortho rule" of Diels-Alder reactions, the major product is the 1,2-disubstituted adduct (which corresponds to the 1,6-relationship in the IUPAC numbering of this specific cyclohexene derivative).
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Stereoselectivity: The reaction produces a mixture of cis and trans isomers (endo/exo adducts). The endo transition state typically favors the cis isomer (where the hydroxymethyl and methyl groups are on the same side), but thermal equilibration can lead to mixed populations.
Experimental Protocol (Bench Scale)
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Reagents: Piperylene (1.2 eq), Allyl Alcohol (1.0 eq), Hydroquinone (inhibitor, 0.1 mol%).
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Conditions: Sealed vessel (autoclave) at 150–170°C for 6–12 hours.
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Work-up: Fractional distillation is required to remove unreacted diene and separate the product from oligomeric byproducts.
Visualization of Synthesis Pathway
The following diagram illustrates the synthesis and the critical regiochemical outcome.
Figure 1: Diels-Alder synthesis pathway showing the convergence of diene and dienophile to form the cyclohexene core.
Reactivity & Applications in Drug Development
For researchers in medicinal chemistry, CAS 5259-31-4 is more than a solvent or fragrance; it is a chiral carbocyclic scaffold . Modern drug design emphasizes "escaping flatland" (increasing Fsp³ fraction) to improve solubility and target specificity. This molecule offers a pre-functionalized, non-aromatic ring system.
Functionalization Workflows
The molecule possesses two distinct reactive handles:
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Primary Alcohol (-CH₂OH): Amenable to oxidation, esterification, or conversion to a leaving group (halide/tosylate) for nucleophilic substitution.
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Internal Alkene (C=C): Amenable to epoxidation, dihydroxylation, or hydrogenation.
Key Derivatization Protocols
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Epoxidation: Reaction with m-CPBA yields the epoxy-alcohol, a precursor for highly substituted cyclohexanes via ring-opening.
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Oxidation: Swern or Dess-Martin oxidation yields 6-methyl-3-cyclohexene-1-carbaldehyde , a reactive intermediate for reductive amination or Wittig reactions.
Visualization of Derivatization Logic
Figure 2: Divergent synthesis map demonstrating the utility of CAS 5259-31-4 as a chemical scaffold.[1]
Safety, Handling, and Storage (SDS Summary)
While generally considered low toxicity compared to aromatic solvents, standard laboratory safety protocols are mandatory.
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GHS Classification:
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Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (e.g., permanganates, chromates) which can react violently with the alcohol or alkene functionalities.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if storing for extended periods to prevent autoxidation of the double bond.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110637, 3-Cyclohexene-1-methanol, 6-methyl-. Retrieved January 28, 2026, from [Link]
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Master Organic Chemistry. The Diels-Alder Reaction: Mechanism and Stereochemistry. (Contextual grounding for synthesis route). Retrieved January 28, 2026, from [Link]
